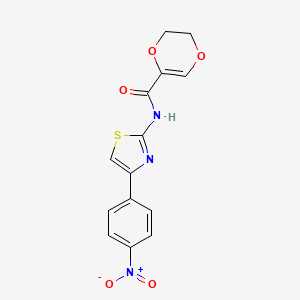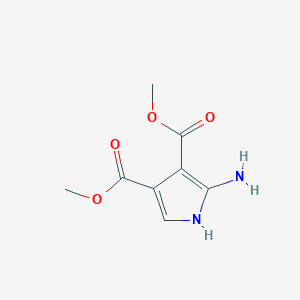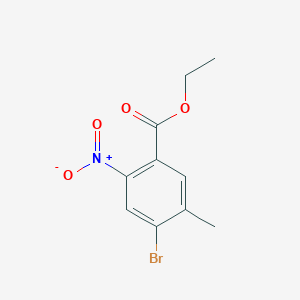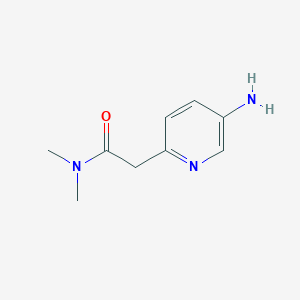
4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives, including those structurally similar to 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insights into their global reactivity parameters and adsorption behaviors, which are crucial for understanding their interactions with metal surfaces and potential applications in corrosion inhibition (Kaya et al., 2016).
Structural Characterization and Antagonistic Properties
Research on methylbenzenesulfonamide derivatives, including structural analogs of the chemical , has shown an increasing interest due to their potential as targeting preparations for preventing human HIV-1 infection. These compounds, characterized by their structural features, offer insights into the development of new drugs targeting various receptors (Cheng De-ju, 2015).
Synthesis and Microbial Studies
The synthesis of new pyridine derivatives, involving piperazine compounds, has been explored for their antibacterial and antifungal activities. These studies underline the significance of such compounds in the development of new antimicrobial agents, highlighting their potential applications in medicinal chemistry (Patel & Agravat, 2007).
Antimicrobial Activity of Pyridine Derivatives
Further research into the antimicrobial properties of pyridine derivatives, including those structurally related to this compound, showcases the development of compounds with considerable antibacterial activity. This indicates the potential for these compounds to contribute significantly to antimicrobial drug development (Patel & Agravat, 2009).
Hydrogen-Bonded Framework Structures in Flunarizinium Salts
Research into the crystal structures of flunarizine salts, which share structural features with the subject compound, reveals the importance of hydrogen-bonded framework structures in determining their physicochemical properties. This is crucial for understanding the behavior of these compounds in various pharmaceutical formulations and their potential applications in drug design (Kavitha et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-13(17)4-5-15(12)24(22,23)19-7-8-20(16(21)11-19)14-3-2-6-18-10-14/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVAZAWJHGOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2771584.png)
![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)
![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)


![N-cyclohexyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)
![N-tert-butyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2771590.png)
![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)
![4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile](/img/structure/B2771593.png)
